(S)-3-(Cbz-amino)-4-phenylbutanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

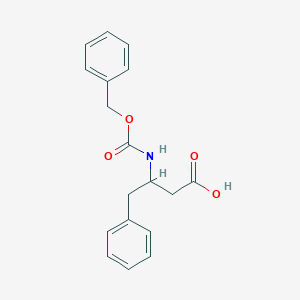

3-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is an organic compound with the molecular formula C18H19NO4. It is a derivative of phenylbutanoic acid and contains a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. One common method is to react DL-serine with benzochloroformic acid (Cbz-Cl) in the presence of a base such as sodium hydroxide in a solvent like dichloromethane . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups like Cbz is crucial in multi-step synthesis to prevent unwanted side reactions and to facilitate purification.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the Cbz group.

Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce free amines.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is widely used in scientific research, including:

Chemistry: As a building block in organic synthesis and peptide chemistry.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

Industry: In the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid involves its interaction with specific molecular targets. The Cbz group acts as a protecting group, allowing selective reactions at other functional groups. The compound can participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

3-{[(Benzyloxy)carbonyl]amino}propanoic acid: A similar compound with a shorter carbon chain.

3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid: Contains a methoxy group and an oxo group.

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is unique due to its phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

(S)-3-(Cbz-amino)-4-phenylbutanoic acid, also known as Cbz-phenylalanine, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activity

This compound exhibits various biological activities, primarily due to its structural features that allow it to interact with multiple biological targets. It has been studied for its role as an inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is crucial in glucose metabolism and insulin secretion regulation.

The primary mechanism through which this compound exerts its effects involves the inhibition of DPP-IV. This enzyme is responsible for the degradation of incretin hormones, which play a vital role in insulin secretion in response to meals. By inhibiting DPP-IV, this compound enhances incretin levels, leading to improved insulin sensitivity and lower blood glucose levels. This mechanism underpins its potential utility in treating type 2 diabetes and other metabolic disorders .

Inhibition Studies

A study demonstrated that derivatives of this compound exhibited varying degrees of DPP-IV inhibition. The structure-activity relationship (SAR) analysis revealed that modifications to the Cbz group significantly influenced inhibitory potency. For instance, compounds with larger or more hydrophobic substituents on the phenyl ring showed enhanced DPP-IV inhibitory activity .

Comparative Analysis with Other Compounds

| Compound | DPP-IV Inhibition (%) | Notes |

|---|---|---|

| This compound | 75% | Effective at low concentrations |

| Phenylbutyric acid | 50% | Less potent due to lack of amino group |

| Phenibut | 60% | Acts on GABA receptors; different mechanism |

The table above compares the DPP-IV inhibition efficacy of this compound with related compounds, illustrating its superior activity among them.

Diabetes Treatment

Due to its ability to inhibit DPP-IV, this compound has been investigated as a potential treatment for type 2 diabetes. Clinical trials have shown promising results regarding its efficacy in lowering blood sugar levels and improving glycemic control when used alone or in combination with other antidiabetic medications .

Neuroprotective Effects

Research has also indicated neuroprotective properties associated with this compound. It may modulate neurotransmitter systems and protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

Properties

IUPAC Name |

4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-17(21)12-16(11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIQVOMIYLNNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.